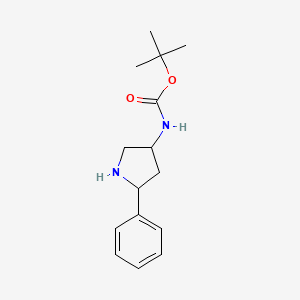

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(5-phenylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12-9-13(16-10-12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHRWBNVAKQKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677784 | |

| Record name | tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-67-1 | |

| Record name | tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (5-Phenylpyrrolidin-3-yl)carbamate and Its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (5-phenylpyrrolidin-3-yl)carbamate, a substituted pyrrolidine scaffold of significant interest in medicinal chemistry. Due to the presence of two stereocenters, this compound can exist as four distinct stereoisomers, each with potentially unique biological activities and physicochemical properties. This document will delve into the precise IUPAC nomenclature of these isomers, outline plausible synthetic routes, discuss their key properties, and explore their applications in drug discovery.

IUPAC Nomenclature and Stereochemistry

The core structure of this compound features a pyrrolidine ring substituted with a phenyl group at the 5-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. The presence of chiral centers at both the C3 and C5 positions gives rise to two diastereomeric pairs of enantiomers: cis and trans.

The relative stereochemistry of the substituents on the pyrrolidine ring is designated as cis when both substituents are on the same face of the ring and trans when they are on opposite faces. The absolute configuration at each stereocenter is defined using the Cahn-Ingold-Prelog (CIP) priority rules, denoted as (R) or (S).

Therefore, the four stereoisomers are correctly named as follows:

-

cis-isomers:

-

tert-butyl ((3R,5S)-5-phenylpyrrolidin-3-yl)carbamate

-

tert-butyl ((3S,5R)-5-phenylpyrrolidin-3-yl)carbamate

-

-

trans-isomers:

-

tert-butyl ((3S,5S)-5-phenylpyrrolidin-3-yl)carbamate

-

tert-butyl ((3R,5R)-5-phenylpyrrolidin-3-yl)carbamate

-

A commercial supplier has listed the non-stereospecific "tert-butyl 5-phenylpyrrolidin-3-ylcarbamate" with the CAS number 1253789-67-1, which likely refers to a mixture of isomers or a specific isomer without the stereochemistry explicitly stated.[1] For research and development purposes, the synthesis and evaluation of stereochemically pure isomers are of paramount importance.

A related compound, tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate, is an example of a trans isomer where the phenyl group is at the 4-position, further emphasizing the need for precise nomenclature.[2]

Synthesis of Stereochemically Defined Isomers

The synthesis of specific stereoisomers of this compound hinges on the stereoselective synthesis of the corresponding 3-amino-5-phenylpyrrolidine precursors. These precursors can then be protected with a Boc group. While specific literature for the direct synthesis of these target molecules is sparse, established methodologies for the synthesis of substituted pyrrolidines can be adapted.

A logical synthetic approach would involve the diastereoselective or enantioselective synthesis of the pyrrolidine core, followed by the introduction of the Boc protecting group.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: the formation of the stereochemically defined 3-amino-5-phenylpyrrolidine core, followed by the protection of the amino group.

Caption: General synthetic workflow for this compound stereoisomers.

Synthesis of the Pyrrolidine Core

The key challenge lies in the stereocontrolled synthesis of the cis- and trans-3-amino-5-phenylpyrrolidine precursors. Several strategies can be envisioned based on established organic chemistry principles:

-

From Proline Derivatives: Chiral pool synthesis starting from commercially available derivatives of proline can be a powerful approach to control the stereochemistry at the C5 position.

-

Cycloaddition Reactions: 1,3-dipolar cycloadditions of azomethine ylides with appropriate dipolarophiles can be employed to construct the pyrrolidine ring with defined stereochemistry.

-

Multi-component Reactions: Reactions like the Castagnoli-Cushman reaction can be used to synthesize substituted pyrrolidinones, which can then be further functionalized.[3]

Experimental Protocol: Boc Protection of the Amino Group

The protection of the amino group of the 3-amino-5-phenylpyrrolidine precursor is a standard procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc)2O is a common and effective method.[4][5]

Materials:

-

Stereochemically pure 3-amino-5-phenylpyrrolidine (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents)

-

A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture)

Procedure:

-

Dissolve the 3-amino-5-phenylpyrrolidine precursor in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of (Boc)2O in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound stereoisomer.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| Appearance | Likely a white to off-white solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. |

| Lipophilicity (LogP) | The presence of the phenyl and tert-butyl groups suggests a moderate to high lipophilicity, which would influence membrane permeability. |

| Stereoisomer Differences | Diastereomers (cis vs. trans) will have different physical properties such as melting point, boiling point, and solubility. Enantiomers will have identical physical properties except for their interaction with plane-polarized light. |

Applications in Drug Discovery and Medicinal Chemistry

The substituted pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[6] Phenyl-substituted pyrrolidines, in particular, have been investigated for various therapeutic applications due to their ability to interact with a diverse set of biological targets.

Rationale for Use in Drug Design

The key features of the this compound scaffold that make it attractive for drug discovery include:

-

Three-Dimensional Structure: The non-planar nature of the pyrrolidine ring allows for the presentation of substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets.

-

Chirality: The presence of two stereocenters provides an opportunity to explore stereospecific interactions with chiral biological macromolecules like proteins and nucleic acids.

-

Modularity: The phenyl and Boc-protected amine groups can be readily modified to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion). The Boc group can also be deprotected to allow for further functionalization of the amino group.[5]

Potential Therapeutic Areas

While specific biological activities for this compound are not extensively documented, related structures have shown promise in several therapeutic areas:

-

Central Nervous System (CNS) Disorders: The phenylpyrrolidine motif is present in compounds with anticonvulsant and other CNS-related activities.[7] The lipophilicity imparted by the phenyl group can facilitate crossing the blood-brain barrier.

-

Anti-inflammatory Agents: Substituted carbamates and pyrrolidine-containing compounds have been explored for their anti-inflammatory properties.[8][9][10][11]

-

Antiviral and Anticancer Agents: The pyrrolidine ring is a common scaffold in various antiviral and anticancer drug candidates due to its versatility in mimicking natural amino acids and participating in crucial binding interactions.

The different stereoisomers of this compound represent a valuable starting point for the design of new chemical entities with potentially novel or improved therapeutic profiles.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed safety information.

Conclusion

This compound is a versatile chemical scaffold with significant potential in drug discovery. The stereochemical complexity of this molecule, with its four possible isomers, offers a rich landscape for medicinal chemists to explore. While direct experimental data for each stereoisomer is limited, this guide has provided a comprehensive overview of the IUPAC nomenclature, plausible synthetic strategies, predicted properties, and potential applications based on established chemical principles and data from related compounds. The development of stereoselective synthetic routes to access each isomer in high purity will be a critical step in unlocking the full therapeutic potential of this promising class of molecules.

References

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105–115. [Link]

-

PubChem. (n.d.). tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate. Retrieved from [Link]

- D'hooghe, M., & De Kimpe, N. (2006). Synthesis of substituted pyrrolidines, including 2-alkyl- and 2,5-dialkyl-3,4-dihydroxypyrrolidines. Chemical Reviews, 106(9), 3725-3755.

-

Organic & Biomolecular Chemistry. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed. [Link]

-

ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

- Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.

-

PubMed. (1991). Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. [Link]

-

National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

Sources

- 1. tert-butyl 5-phenylpyrrolidin-3-ylcarbamate | 1253789-67-1 [amp.chemicalbook.com]

- 2. tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate | C15H22N2O2 | CID 40429877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C [pubs.rsc.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate: Technical Review of Synthesis & Application

This guide provides an in-depth technical analysis of tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate , a critical scaffold in medicinal chemistry known for its utility in Fragment-Based Drug Discovery (FBDD).

Executive Summary

This compound (CAS: 1253789-67-1 for racemate) is a protected diamine scaffold characterized by a pyrrolidine core functionalized at the C3 and C5 positions. This specific substitution pattern creates a "meta-like" vector orientation, distinct from the more common 3,4-disubstituted pyrrolidines.

In drug development, this moiety serves as a pharmacophore linker that bridges hydrophobic pockets (via the C5-phenyl group) and hydrogen-bonding residues (via the C3-amine). It is a validated intermediate in the synthesis of Factor Xa inhibitors , antibacterial quinolones , and kinase inhibitors , where the pyrrolidine ring's puckering (pseudorotation) allows for induced-fit binding.

Chemical Identity & Stereochemical Analysis

The molecule features two chiral centers at C3 and C5, giving rise to four possible stereoisomers. The relative stereochemistry (cis vs. trans) critically dictates the spatial projection of the substituents.

| Feature | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Chiral Centers | C3 (Amine attachment), C5 (Phenyl attachment) |

| Isomers | Cis: (3R,5R) / (3S,5S) Trans: (3R,5S) / (3S,5R) |

| Key Functionality | Acid-labile Boc-protecting group; Secondary amine (pyrrolidine NH); Hydrophobic Phenyl ring |

Stereochemical Impact on Binding

-

Cis-Isomers: The phenyl and carbamate groups project to the same face of the ring. This is often preferred when the target binding site is a cleft or channel requiring a "U-shaped" ligand conformation.

-

Trans-Isomers: The groups project to opposite faces, suitable for targets requiring a linear or extended ligand geometry.

Synthetic Pathways

The synthesis of this scaffold is non-trivial due to the need for regiocontrol (3,5-substitution) and stereocontrol. Two primary routes are established in the literature.

Route A: The "Nitro-Aldol" / Pyrrole Reduction Strategy (Scalable)

This route constructs the pyrrole ring first, followed by reduction, allowing for the generation of the thermodynamically stable trans isomer.

-

Henry Reaction (Nitro-Aldol): Condensation of benzaldehyde with nitromethane yields

-nitrostyrene. -

Michael Addition: Addition of a glycine equivalent (e.g., N-acetylaminomalonate) to the nitrostyrene.

-

Cyclization: Base-catalyzed cyclization forms the pyrrolidinone or pyrrole intermediate.

-

Reduction: Catalytic hydrogenation (Pd/C or PtO₂) reduces the nitro group to an amine and the alkene/carbonyl to the saturated pyrrolidine.

-

Boc Protection: Selective protection of the primary amine (exocyclic) over the secondary pyrrolidine amine (or vice versa, depending on protecting group strategy used in step 2).

Route B: The Castagnoli-Cushman Cyclization (Stereoselective)

A powerful method to generate highly substituted lactams (5-oxo-pyrrolidines) which are then reduced.

-

Imine Formation: Benzaldehyde + Amine

Imine. -

Cycloaddition: Reaction with Succinic Anhydride yields 5-oxo-2-phenylpyrrolidine-3-carboxylic acid .

-

Note on Numbering: In the lactam precursor, the phenyl is at C2 and carboxyl at C3. After decarboxylation/rearrangement or Curtius rearrangement, the relative 1,3-substitution (amine to phenyl) is established.

-

-

Curtius Rearrangement: Converts the carboxylic acid to the amine (protected as carbamate).

-

Amide Reduction: Reduction of the lactam carbonyl (using BH₃·DMS or LiAlH₄) yields the final pyrrolidine.

Detailed Experimental Protocol

The following protocol outlines the Boc-protection of the free amine intermediate, a common final step for commercial preparation.

Objective: Synthesis of this compound from 5-phenylpyrrolidin-3-amine.

Reagents:

-

5-phenylpyrrolidin-3-amine (1.0 eq)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM) (Solvent)

Workflow:

-

Preparation: Dissolve 5-phenylpyrrolidin-3-amine (dihydrochloride salt or free base) in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

-

Basification: Cool to 0°C. Add TEA dropwise. Ensure pH > 8.

-

Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 30 minutes. The slow addition prevents bis-protection.

-

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

-

Workup: Quench with water. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Flash column chromatography (SiO₂). Eluent: Hexanes/Ethyl Acetate (gradient 0%

50%).-

Target: The mono-Boc product usually elutes after the bis-Boc byproduct (if any) and before the starting material.

-

Visualization of Synthesis & Logic

Figure 1: Retrosynthetic Analysis & Pathway

Caption: Retrosynthetic workflow utilizing the Castagnoli-Cushman reaction to establish the 3,5-substitution pattern with high regiocontrol.

Medicinal Chemistry Applications

A. Antibacterial Agents (Quinolones)

The 3-amino-5-phenylpyrrolidine moiety acts as a C7-side chain in fluoroquinolone antibiotics. The phenyl group enhances lipophilicity, improving penetration into bacterial cells, while the amine mimics the piperazine ring found in Ciprofloxacin, interacting with DNA gyrase.

-

Mechanism:[3][1][4] The pyrrolidine nitrogen binds to the quinolone core, while the C3-amine (after deprotection) interacts with amino acid residues in the bacterial enzyme.

B. Factor Xa Inhibitors

In the design of anticoagulants, this scaffold serves as a bioisostere for 1,4-disubstituted piperazines. The 3,5-pyrrolidine geometry orients the P1 and P4 binding elements into the S1 and S4 pockets of Factor Xa.

-

Advantage: The pyrrolidine ring is more rigid than piperazine, potentially reducing the entropic penalty of binding.

C. Fragment-Based Drug Discovery (FBDD)

The scaffold is a "privileged structure" in FBDD libraries.

-

Vector Analysis: The C3-amine and C5-phenyl vectors are roughly 7-9 Å apart, a distance ideal for spanning the ATP-binding site of kinases or the orthosteric sites of GPCRs.

-

Library Generation: Deprotection of the Boc group yields a primary amine for amide coupling (Diversity Point 1), while the pyrrolidine nitrogen can be alkylated or arylated (Diversity Point 2).

References

-

Synthesis of 3-amino-5-phenylpyrrolidine derivatives

-

Title: "7-(1-pyrrolidinyl)-3-quinolone- and -naphthyridone-carboxylic acid derivatives as antibacterial agents."[1]

- Source: US P

- URL

-

-

Castagnoli-Cushman Reaction Context

-

Pyrrolidine Scaffolds in Drug Discovery

- Title: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."

- Source: Molecular Diversity, 2021.

-

URL:[Link]

-

Stereoselective Synthesis

Sources

- 1. US5607942A - 7-(1-pyrrolidinyl)-3-quinolone- and - naphthyridone-carboxylic acid derivatives as antibacterial agents and feed additives - Google Patents [patents.google.com]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C [pubs.rsc.org]

- 5. research.aalto.fi [research.aalto.fi]

Technical Guide: Safety, Handling, and Stability of tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate

[1]

Executive Summary & Chemical Identity

This compound (CAS: 1253789-67-1) is a specialized heterocyclic building block used primarily in the synthesis of biologically active pyrrolidine scaffolds.[1][2] Its structure features a secondary amine (pyrrolidine nitrogen), a Boc-protected primary amine, and a phenyl substituent.[1]

This compound presents a dual challenge: chemical instability regarding atmospheric carbon dioxide (due to the free secondary amine) and acid sensitivity (due to the Boc group).[1] Proper handling requires strict exclusion of moisture and acid vapors to maintain reagent integrity.[1]

Physicochemical Profile

| Property | Data |

| CAS Number | 1253789-67-1 |

| Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Appearance | White to off-white solid (typically) |

| Solubility | Soluble in DMSO, DCM, MeOH, EtOAc; sparingly soluble in water.[1][3] |

| pKa (Predicted) | ~9.5 (Pyrrolidine NH), ~11 (Carbamate NH - weak acid) |

| Storage Class | Irritant / Hygroscopic / Air-Sensitive |

Hazard Identification & Risk Assessment

While specific toxicological data for this isomer is limited, its hazard profile is extrapolated from structural analogs (phenylpyrrolidines and Boc-protected diamines).[1] It must be treated as a bioactive intermediate.[1]

GHS Classification (Predicted)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3][4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][4]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][4]

-

STOT - Single Exposure (Category 3): May cause respiratory irritation.[1][4]

Toxicology & Exposure Risks[1][3][4][5][6]

-

Inhalation: The free secondary amine moiety can cause irritation to the mucous membranes.[1] Dust inhalation is a primary risk vector during weighing.[1]

-

Skin Contact: Lipophilic carbamates penetrate the dermis.[1] The phenyl ring increases lipophilicity compared to simple pyrrolidines, potentially enhancing dermal absorption.

-

Sensitization: Pyrrolidine derivatives are known sensitizers; repeated exposure may lead to allergic dermatitis.[1]

Storage & Stability Protocols

The integrity of this compound relies on preventing two primary degradation pathways: carbamate formation (reaction with CO₂) and Boc-deprotection (acid-catalyzed).[1]

The "Argon Blanket" Rule

The free pyrrolidine nitrogen is basic and nucleophilic.[1] Upon exposure to air, it reacts with atmospheric CO₂ to form carbamic acid salts (zwitterions), often observed as a "crust" forming on the solid or a precipitate in solution.[1]

-

Requirement: Store under an inert atmosphere (Argon or Nitrogen).[1]

-

Temperature: 2°C to 8°C (Refrigerate). Long-term storage at -20°C is preferred to retard oxidation.[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene containers for long-term storage as they are permeable to air over time.[1]

Stability Logic

-

Acid Sensitivity: The tert-butyl carbamate (Boc) group cleaves rapidly in the presence of strong acids (TFA, HCl) or Lewis acids.[1] Do not store near volatile acids (e.g., HCl bottles) in the same secondary container.[1]

-

Oxidation: The benzylic-like position (C5) and the secondary amine are susceptible to slow oxidation if left in solution under air.[1]

Safe Handling Workflow

This workflow integrates engineering controls with Personal Protective Equipment (PPE) to create a self-validating safety system.[1]

Engineering Controls[7][8]

-

Primary: All solid handling (weighing, dispensing) must occur inside a certified chemical fume hood.[1]

-

Static Control: Use an anti-static gun or ionizer bar when weighing, as dry organic solids often carry static charges that cause particle scattering.[1]

PPE Selection[1][5][9]

-

Gloves: Nitrile (minimum 0.11 mm thickness) .[1] Latex is permeable to many organic solvents used with this compound (DCM, DMSO).[1] For prolonged contact, use double-gloving or laminate (Silver Shield) gloves.[1]

-

Eye Protection: Chemical safety goggles (ANSI Z87.1).[1] Safety glasses are insufficient if there is a risk of aerosol generation.[1]

Experimental Workflow Visualization

The following diagram outlines the decision logic for safe handling and reactivity management.

Figure 1: Decision logic for handling this compound, emphasizing exposure controls.

Experimental Considerations & Reactivity

Solubility & Preparation[1]

-

Preferred Solvents: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Methanol.[1]

-

Avoid: Water (low solubility), Diethyl Ether (solubility varies, often poor).[1]

-

Protocol: When preparing stock solutions, degas the solvent first to prevent immediate oxidation or CO₂ uptake.[1]

Reactivity Pathway: Deprotection vs. Functionalization

Researchers often use this compound to functionalize the pyrrolidine nitrogen (N1) or to deprotect the exocyclic amine (N3).[1]

-

N1-Alkylation/Acylation:

-

Boc-Deprotection (N3):

Figure 2: Primary reactivity pathways.[1] The compound acts as a nucleophile at N1 or a substrate for acidolysis at the carbamate.

Emergency Response & Disposal

Spill Response

-

Small Spills (<1 g):

-

Large Spills:

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1][3][5] The basicity of the amine requires thorough irrigation.[1]

-

Skin Contact: Wash with soap and water.[1][6] Do not use alcohol/solvents on skin, as they may enhance absorption.[1]

Disposal[3]

-

Classification: Hazardous Chemical Waste.[1]

-

Stream: If dissolved in organic solvents, dispose of in the "Organic Solvents" stream. If solid, use "Solid Hazardous Waste."[1]

-

Compliance: Do not flush down drains. The compound is potentially toxic to aquatic life (H410 equivalent for similar amines).[1]

References

Sources

- 1. (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | C10H20N2O2 | CID 7171888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Services - ChemMol.com [chemmol.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. oshacademy.com [oshacademy.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note: Synthetic Routes for Preparing tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate

Executive Summary

The 3-amino-5-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in various glycosidase inhibitors, G-protein coupled receptor (GPCR) modulators, and novel antibiotic candidates. This application note details a robust, scalable synthetic route for tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate , ensuring high regiochemical fidelity and functional group compatibility.

Unlike "academic" routes that often rely on unstable intermediates (e.g., nitroethylene), this protocol utilizes the Lactam Functionalization Strategy . This approach builds the carbon skeleton via a stable 5-phenyl-2-pyrrolidinone intermediate, followed by regioselective

Retrosynthetic Analysis

To design a self-validating protocol, we deconstruct the target molecule (1 ) back to commercially available precursors.

-

Disconnection 1 (Reductive Transformation): The pyrrolidine core is accessed via the reduction of the corresponding lactam (2 ). This avoids the complex regiochemistry issues of cycloadditions.

-

Disconnection 2 (Functional Group Interconversion): The C3-amine is installed via stereoselective azidation of the lactam enolate.

-

Disconnection 3 (Ring Construction): The 5-phenyl-2-pyrrolidinone scaffold is generated from 4-oxo-4-phenylbutanoic acid (benzoylpropionic acid) via reductive amination/cyclization.

Pathway Visualization (DOT)

Figure 1: Retrosynthetic logic flow from the target molecule back to the stable benzoylpropionic acid precursor.

Detailed Experimental Protocols

Phase 1: Construction of the Pyrrolidinone Core

Objective: Synthesis of 5-phenylpyrrolidin-2-one.

Principle: Reductive amination of a

Reagents:

-

4-Oxo-4-phenylbutanoic acid (1.0 equiv)

-

Ammonium formate (5.0 equiv)

-

Pd/C (10% w/w, 0.1 equiv)

-

Solvent: Methanol (0.5 M)

Protocol:

-

Charge a high-pressure hydrogenation vessel (or round-bottom flask if using atmospheric pressure) with 4-oxo-4-phenylbutanoic acid and methanol.

-

Add ammonium formate and 10% Pd/C carefully under nitrogen flow.

-

Reaction: Heat the mixture to reflux (65°C) for 12–16 hours. The ammonium formate serves as both the hydrogen source and the nitrogen source.

-

Mechanistic Insight: The ketone is reduced to an amine/alcohol intermediate which cyclizes with the carboxylic acid.

-

-

Workup: Filter the hot reaction mixture through a Celite pad to remove the catalyst. Wash the pad with warm methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the residue from Ethanol/Hexanes or purify via flash column chromatography (EtOAc/Hexanes) to yield 5-phenylpyrrolidin-2-one as a white solid.

Phase 2: Regioselective -Azidation

Objective: Installation of the nitrogen functionality at the C3 position. Principle: Kinetic enolization of the lactam followed by electrophilic trapping with Trisyl Azide.

Reagents:

-

5-phenylpyrrolidin-2-one (1.0 equiv)

-

LHMDS (Lithium hexamethyldisilazide, 1.0 M in THF, 2.2 equiv)

-

Trisyl Azide (2,4,6-Triisopropylbenzenesulfonyl azide) (1.2 equiv)

-

Quench: Glacial Acetic Acid (4.0 equiv)

Protocol:

-

Enolization: In a flame-dried flask under Argon, dissolve 5-phenylpyrrolidin-2-one in anhydrous THF. Cool to -78°C .[1]

-

Dropwise add LHMDS over 20 minutes. Stir at -78°C for 1 hour to ensure complete deprotonation.

-

Critical Control Point: The temperature must remain below -70°C to prevent ring opening or polymerization.

-

-

Azidation: Add a pre-cooled solution of Trisyl Azide in THF dropwise.

-

Stir at -78°C for 30 minutes, then warm to 0°C over 2 hours.

-

Quench: Add glacial acetic acid to quench the reaction, followed by stirring for 12 hours at room temperature.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes) yields 3-azido-5-phenylpyrrolidin-2-one .

-

Safety Note: Azides are potentially explosive. Avoid rotary evaporation to dryness if high concentrations are suspected; keep in solution or use a blast shield.

-

Phase 3: Reduction and Protection (One-Pot)

Objective: Conversion of the azide to the Boc-protected amine.

Reagents:

-

3-azido-5-phenylpyrrolidin-2-one (1.0 equiv)

-

Pd/C (10% w/w)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

-

Hydrogen gas (1 atm, balloon)

-

Solvent: Ethyl Acetate/Ethanol (1:1)

Protocol:

-

Dissolve the azide intermediate and Boc₂O in the solvent mixture.

-

Add Pd/C catalyst.

-

Purge with H₂ and stir under a hydrogen balloon for 4–6 hours at room temperature.

-

Mechanism:[2] The azide is reduced to the primary amine, which is immediately trapped by Boc₂O, preventing side reactions.

-

-

Filter through Celite and concentrate to obtain tert-butyl (2-oxo-5-phenylpyrrolidin-3-yl)carbamate .

Phase 4: Lactam Reduction to Pyrrolidine

Objective: Reduction of the C2 carbonyl to a methylene group without reducing the carbamate.

Reagents:

-

Boc-protected lactam (Phase 3 product) (1.0 equiv)

-

Borane-Dimethyl Sulfide Complex (BH₃·DMS) (2.0 M in THF, 3.0 equiv)

-

Solvent: Anhydrous THF

Protocol:

-

Dissolve the lactam in anhydrous THF and cool to 0°C.

-

Add BH₃·DMS dropwise (evolution of gas may occur).

-

Allow to warm to room temperature, then heat to a gentle reflux (65°C) for 2–4 hours.

-

Monitoring: Monitor by TLC for disappearance of the starting material.

-

-

Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise until gas evolution ceases.

-

Amine-Borane Complex Breaking: Concentrate the mixture, redissolve in Methanol, and reflux for 1 hour. This breaks the N-B complex.

-

Purification: Concentrate and purify via column chromatography (DCM/MeOH/NH₄OH) to yield the final product: This compound .

Analytical Data Summary

| Intermediate | Key Analytical Feature (Expected) |

| 5-phenylpyrrolidin-2-one | ¹H NMR: ~4.7 ppm (t, 1H, benzylic methine). IR: ~1690 cm⁻¹ (Lactam C=O). |

| 3-azido-5-phenyl... | IR: ~2100 cm⁻¹ (Strong Azide stretch). ¹H NMR: New signal at ~4.0 ppm (C3-H). |

| Target Molecule | MS (ESI): [M+H]⁺ calc. 263.17. ¹H NMR: 1.45 ppm (s, 9H, Boc), ~4.1 ppm (m, 1H, C3-H), ~4.3 ppm (m, 1H, C5-H). |

Troubleshooting & Optimization

Stereochemistry Control

The protocol above produces a racemic mixture (cis/trans diastereomers).

-

For Enantiopure Synthesis: Start Phase 1 with (R)- or (S)-4-amino-4-phenylbutanoic acid (available via chiral resolution or asymmetric synthesis).

-

Diastereomer Separation: The cis and trans isomers of the Phase 3 intermediate (Boc-lactam) are often separable by silica gel chromatography. Separation at this stage is recommended before the final reduction.

Common Pitfalls

-

Incomplete Lactam Reduction: If the lactam persists, switch from BH₃·DMS to LiAlH₄ (Lithium Aluminum Hydride).

-

Warning: LiAlH₄ may reduce the Boc group to a methyl group. If using LiAlH₄, perform the reduction before Boc protection (reduce Azide -> Amine -> Pyrrolidine diamine -> Selective Boc protection).

-

-

Azide Stability: If Trisyl Azide is unavailable, di-tert-butyl azodicarboxylate (DBAD) can be used for electrophilic amination, though the cleavage of the hydrazine intermediate adds steps.

References

-

Synthesis of 5-phenylpyrrolidin-2-one

-

Gui, Y., et al.

-Keto Acids." Journal of the American Chemical Society, 2022. Link

-

-

Electrophilic Azidation of Lactams

-

Evans, D. A., et al. "Stereoselective synthesis of

-azido-

-

-

Borane Reduction of Amides in Presence of Carbamates

-

Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides." Journal of Organic Chemistry, 1982, 47(7), 1389. Link

-

-

General Pyrrolidine Scaffolds in Drug Discovery

-

O'Hagan, D. "Pyrrolidine-5-carboxylic acid derivatives." Natural Product Reports, 2000. Link

-

Disclaimer: This protocol involves hazardous chemicals including azides and hydrides. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Mastering the Purification of tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate: An Application Guide

Introduction: The Critical Role of Purity in Drug Development

In the landscape of modern drug discovery and development, the synthesis of novel chemical entities is but the first step. The subsequent purification of these molecules to a high degree of chemical and, where applicable, stereochemical purity is paramount. This is particularly true for chiral molecules like tert-butyl (5-phenylpyrrolidin-3-yl)carbamate, a versatile building block in medicinal chemistry. The presence of impurities, including diastereomers and enantiomers, can significantly impact the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[1] This guide provides a detailed exploration of the principles and practical protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing effective purification strategies. While experimental data for this specific molecule is not extensively published, we can infer its likely characteristics from its structure and from data on closely related analogues.

| Property | Value (Calculated for (3R,4S)-isomer) | Source | Implication for Purification |

| Molecular Weight | 262.35 g/mol | [2] | Influences diffusion rates and behavior in size-exclusion chromatography. |

| XLogP3 | 2.1 | [2] | Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents and suitability for reversed-phase chromatography. |

| Hydrogen Bond Donors | 2 | [2] | The secondary amine and the carbamate N-H can engage in hydrogen bonding, influencing solubility and interaction with polar stationary phases. |

| Hydrogen Bond Acceptors | 2 | [2] | The carbonyl oxygen of the Boc group is a primary hydrogen bond acceptor. |

| General Solubility | Soluble in alcohols, methylene chloride, chloroform; slightly soluble in petroleum ether and water. | Inferred from tert-butyl carbamate data[3] | Provides a starting point for selecting solvents for extraction, chromatography, and recrystallization. |

Purification Strategy: A Multi-faceted Approach

The purification of this compound typically involves a sequence of steps designed to remove different types of impurities. A general workflow is outlined below.

Caption: General purification workflow for this compound.

Part 1: Initial Purification via Liquid-Liquid Extraction

Principle: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. For this compound, this step is crucial for removing inorganic salts, acidic, and basic impurities that may be present from the synthetic steps. The Boc-protecting group is stable to mild aqueous acid and base, allowing for a robust extraction procedure.

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This step protonates and removes any unreacted basic starting materials or basic byproducts into the aqueous layer.

-

Basic Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] This neutralizes any residual acid and removes acidic byproducts.

-

Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water in the organic phase.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, extracted product.

Part 2: Purification by Column Chromatography

Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase is passed through it. For this compound, normal-phase chromatography using silica gel is a highly effective method for removing impurities with different polarities. The choice of the mobile phase (eluent) is critical for achieving good separation.

Protocol:

-

Stationary Phase: Prepare a column packed with silica gel (60-120 mesh is suitable for flash chromatography).[6]

-

Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting point for Boc-protected amines is a mixture of hexane and ethyl acetate.[5] A gradient of 10% to 50% ethyl acetate in hexane is a reasonable range to explore.

-

Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC). Combine the fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Table of Exemplary Chromatography Conditions:

| Stationary Phase | Mobile Phase System | Gradient/Isocratic | Typical Rf of Product |

| Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate | Gradient: 10% to 40% Ethyl Acetate | 0.3 - 0.5 |

| Silica Gel (230-400 mesh) | Dichloromethane/Methanol | Isocratic: 98:2 | Varies based on impurities |

Part 3: Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the compound of interest will form crystals, leaving the impurities dissolved in the mother liquor.

Protocol:

-

Solvent Selection: Choose a solvent or a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For Boc-protected compounds, non-polar solvents or mixtures containing them are often effective. Good starting points include n-hexane, ethyl acetate/hexane, or dichloromethane/hexane mixtures.[4][7][8]

-

Dissolution: In a flask, add the minimum amount of hot solvent to the crude or column-purified solid until it is completely dissolved.

-

Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath or a refrigerator.

-

Crystal Collection: Collect the formed crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum.

Caption: The process of purification by recrystallization.

Part 4: Chiral Separation of Enantiomers

Principle: Since this compound is a chiral molecule, its synthesis often results in a racemic or diastereomeric mixture. The separation of these stereoisomers is crucial for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Expert Insights: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Lux® series), have shown broad applicability for the separation of a wide range of chiral compounds, including Boc-protected amino acids.[9][10] Macrocyclic glycopeptide-based CSPs (e.g., vancomycin, teicoplanin) are also excellent choices, particularly for their compatibility with LC/MS-friendly mobile phases.[11]

Protocol for Chiral HPLC Method Development:

-

Column Selection:

-

Initial Screening: Begin with a polysaccharide-based CSP such as Lux Cellulose-2 or a Chiralpak column (e.g., IA, IB, IC).

-

Alternative: If separation is not achieved, consider a macrocyclic glycopeptide-based column.

-

-

Mobile Phase Selection:

-

Reversed-Phase: A common starting point is a mixture of acetonitrile and water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[9]

-

Polar Organic Mode: For some separations, a mixture of an alcohol (e.g., ethanol or isopropanol) in a non-polar solvent like hexane can be effective.

-

LC/MS Compatibility: For applications requiring mass spectrometry detection, use volatile mobile phase additives like ammonium trifluoroacetate or ammonium acetate.[11]

-

-

Optimization:

-

Mobile Phase Composition: Vary the ratio of the organic modifier to the aqueous or non-polar phase to optimize the retention time and resolution.

-

Flow Rate: Adjust the flow rate to improve peak shape and resolution. A typical starting flow rate is 1.0 mL/min for analytical scale columns.

-

Temperature: Column temperature can influence selectivity. Explore a range from ambient to slightly elevated temperatures (e.g., 25-40 °C).

-

Table of Starting Conditions for Chiral HPLC:

| Chiral Stationary Phase | Mobile Phase | Mode | Detection |

| Lux Cellulose-2 | Acetonitrile/Water with 0.1% TFA | Reversed-Phase | UV (e.g., 254 nm) |

| Chiralpak IA | Hexane/Isopropanol | Normal Phase | UV (e.g., 254 nm) |

| Teicoplanin-based CSP | Acetonitrile/Ammonium Trifluoroacetate Buffer | Reversed-Phase | UV or MS |

Conclusion: A Pathway to Purity

The purification of this compound is a multi-step process that requires a systematic approach. By employing a combination of liquid-liquid extraction, column chromatography, and recrystallization, a high level of chemical purity can be achieved. For applications requiring enantiomerically pure material, chiral HPLC provides a robust and reliable method for separation. The protocols and principles outlined in this guide serve as a comprehensive resource for scientists engaged in the synthesis and purification of this important chemical intermediate, ultimately contributing to the advancement of drug discovery and development.

References

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

-

Loev, B., & Kormendy, M. F. (1963). An Improved Synthesis of Carbamates. The Journal of Organic Chemistry, 28(12), 3421–3426. Available at: [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182. Available at: [Link]

-

Blinova, V. N., & Rybakova, A. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6598. Available at: [Link]

-

Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1477–1488. Available at: [Link]

-

Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1477–1488. Available at: [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 268. Available at: [Link]

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. Available at: [Link]

-

Zhao, H. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17(1), 1-12. Available at: [Link]

-

tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate. PubChem. Available at: [Link]

-

Santa, T., & Fukushima, T. (2014). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 62(7), 675–681. Available at: [Link]

-

Al-Majdhoub, M. M., & Wätzig, H. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(37), 23977–23988. Available at: [Link]

-

tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride. PubChem. Available at: [Link]

-

Zhao, H. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. American Journal of Analytical Chemistry, 17(1), 1-12. Available at: [Link]

-

Chiral Separation of Drugs. (2007). In Encyclopedia of Pharmaceutical Technology (3rd ed.). Informa Healthcare. Available at: [Link]

Sources

- 1. tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate | C15H22N2O2 | CID 40429877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]

- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. scirp.org [scirp.org]

Application Note: Advanced Analytical Characterization of tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate

Executive Summary

This technical guide details the analytical characterization of tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate , a critical pharmacophore in the synthesis of kinase inhibitors and GPCR ligands. Due to the presence of two non-adjacent chiral centers (C3 and C5) and a rotameric Boc-protecting group, this molecule presents unique analytical challenges. This note provides a validated framework for distinguishing diastereomers, resolving enantiomers, and overcoming NMR signal broadening caused by carbamate rotamers.

Molecular Profile & Physicochemical Context

Understanding the intrinsic properties of the scaffold is the first step in assay design.

| Property | Value / Characteristic | Analytical Implication |

| Molecular Formula | C₁₅H₂₂N₂O₂ | Monoisotopic Mass: 262.17 Da |

| Chiral Centers | C3, C5 | Four possible stereoisomers: (3R,5R), (3S,5S) [trans]; (3R,5S), (3S,5R) [cis]. |

| Basicity (Calculated) | pKa (N1) ≈ 9.5–10.0 | The free pyrrolidine nitrogen (N1) requires basic additives (DEA/TEA) in HPLC to prevent peak tailing. |

| Conformational Dynamics | Boc-Rotamers | Restricted rotation around the N(exocyclic)-C(carbonyl) bond leads to split signals in NMR at ambient temperature. |

| Solubility | High in MeOH, DMSO, DCM | Compatible with Reverse Phase (RP) and Normal Phase (NP) chromatography. |

Structural Elucidation: NMR Spectroscopy

The "Gold Standard" for structural proof is Nuclear Magnetic Resonance (NMR). However, this specific carbamate exhibits dynamic rotamerism , where the tert-butyl group and the pyrrolidine ring exchange between syn and anti conformations relative to the carbonyl oxygen.

The Rotamer Challenge

At 25°C in CDCl₃ or DMSO-d₆, the 1H-NMR spectrum often displays broadened or doubled peaks, particularly for the -NH-Boc proton and the H3 methine proton. This can be misidentified as impurities.

Expert Insight: Do not attempt to integrate broadened signals at room temperature for quantitative purity.

-

Solution: Perform Variable Temperature (VT) NMR. Heating the sample to 343 K (70°C) in DMSO-d₆ increases the rotation rate beyond the NMR time scale, coalescing the rotamers into sharp, singlet averages.

Stereochemical Assignment (Relative Configuration)

Distinguishing the cis (3,5-syn) diastereomer from the trans (3,5-anti) diastereomer requires 2D-NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Logic: In a 5-membered pyrrolidine ring, substituents at the 1,3-positions (C3 and C5) are close enough in space to generate an NOE signal only if they are on the same face of the ring (cis).

-

Observation:

-

Cis (3R,5S / 3S,5R): Strong NOE correlation between H3 and H5 .

-

Trans (3R,5R / 3S,5S): Weak or absent NOE correlation between H3 and H5.

-

Figure 1: Decision tree for assigning relative stereochemistry using NOESY spectroscopy.

Chiral Purity Analysis: HPLC/SFC

Since the molecule contains two chiral centers, synthesis often yields a mixture of diastereomers (separable by achiral silica) and enantiomers (requiring chiral stationary phases).

Method Development Strategy

The free amine at position 1 is highly basic. Standard chiral methods will fail without mobile phase additives due to silanol interaction.

-

Column Selection: Immobilized polysaccharide columns are preferred for stability with basic additives.

-

Primary Screen: Chiralpak IA, IB, or IC (Immobilized Amylose/Cellulose).

-

Secondary Screen: Chiralpak AD-H or OD-H (Coated - use with caution regarding solvents).

-

-

Mobile Phase: Normal Phase (Hexane/IPA) is superior to Reverse Phase for resolution of this lipophilic carbamate.

-

Critical Additive: 0.1% Diethylamine (DEA) or 0.1% Isopropylamine is mandatory to suppress peak tailing of the free pyrrolidine nitrogen.

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI (Positive Mode).

-

Parent Ion: [M+H]⁺ = 263.2 Da.

-

Fragmentation:

-

Loss of tert-butyl group: [M+H - 56]⁺ = 207.2 Da (Isobutene loss).

-

Loss of Boc group: [M+H - 100]⁺ = 163.2 Da (Full deprotection in source).

-

Note: In-source fragmentation is common for Boc-amines. Do not mistake the 163 Da peak for a synthesis failure; check the molecular ion trace.

-

Detailed Experimental Protocols

Protocol A: High-Temperature NMR for Rotamer Coalescence

Objective: Obtain sharp, integrable signals for purity assessment.

-

Sample Prep: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d₆ . (Avoid CDCl₃ as its boiling point is too low for effective coalescence).

-

Instrument Setup:

-

Set probe temperature to 343 K (70°C) .

-

Allow 10 minutes for thermal equilibration to prevent convection currents (shimming artifacts).

-

Tune and Match the probe at the elevated temperature.

-

-

Acquisition:

-

Pulse sequence: Standard 1H (zg30).

-

Scans: 16–32.

-

Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of methyl groups).

-

-

Processing: Calibrate DMSO residual peak to 2.50 ppm. Integrate the Boc singlet (9H) and the aromatic region (5H) to confirm stoichiometry.

Protocol B: Chiral Separation (Normal Phase)

Objective: Quantify Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).

-

System: HPLC with UV/Vis detector (210 nm and 254 nm).

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

-

Mobile Phase Preparation:

-

Solvent A: n-Hexane (HPLC Grade).

-

Solvent B: Isopropanol (IPA) containing 0.1% Diethylamine .

-

Premix: 90:10 (Hexane:IPA+DEA) is a good starting point.

-

-

Run Parameters:

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Injection Vol: 5–10 µL (1 mg/mL sample concentration).

-

-

Validation:

-

Inject the racemate first to establish retention times for all isomers.

-

Resolution (

) between enantiomers should be > 1.5.

-

Analytical Workflow Diagram

Figure 2: Integrated analytical workflow from crude synthesis to released material.

References

-

European Medicines Agency. (2010). Public summary of opinion on orphan designation: JAK2 Inhibitor Intermediates. European Medicines Agency.[1] [Link][1]

-

Mizrahi, D. M., et al. (1996). "On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding." Journal of Organic Chemistry. [Link]

-

National Institutes of Health (NIH). (2024). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." PubMed Central. [Link]

-

Chiralpedia. (2025).[2][3] Analytical Techniques for Stereochemistry: HPLC and NMR.[2][Link]

Sources

The Strategic deployment of tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutics. Among the vast arsenal of available synthons, tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate has emerged as a particularly valuable scaffold. Its inherent structural features—a chiral, disubstituted pyrrolidine ring and a readily cleavable Boc-protecting group—offer medicinal chemists a versatile platform for crafting complex molecules with precisely tailored pharmacological profiles. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved drugs.[1][2] The introduction of a phenyl group at the 5-position and a protected amine at the 3-position, as seen in this compound, creates a three-dimensional architecture that can effectively probe the binding pockets of various biological targets. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in this context, offering robust protection of the amine functionality during synthetic manipulations at other sites, while being amenable to mild deprotection conditions that preserve the integrity of the target molecule.[3]

I. Core Applications in Drug Discovery Programs

The utility of the (5-phenylpyrrolidin-3-yl)amine core, accessible from its Boc-protected precursor, is prominently demonstrated in the development of inhibitors for key enzymatic and receptor targets. Two notable examples are Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and Neurokinin-1 (NK-1) receptor antagonists with applications in antiemesis and pain management.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Scientific Rationale: DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action has established DPP-4 inhibitors as a valuable therapeutic class for the management of type 2 diabetes mellitus, offering a low risk of hypoglycemia.[1]

Application of the Scaffold: The 3-amino-5-phenylpyrrolidine scaffold is an excellent starting point for the design of DPP-4 inhibitors. The primary amine, after deprotection of the Boc group, serves as a crucial recognition element, forming key interactions with the S2 subsite of the DPP-4 active site. The phenyl group can be directed towards the S1 subsite, where it can engage in favorable hydrophobic interactions. The pyrrolidine ring itself provides a rigid framework that orients these key pharmacophoric elements in a spatially defined manner, enhancing binding affinity and selectivity.

Workflow for DPP-4 Inhibitor Synthesis:

Sources

Application Notes & Protocols: Leveraging tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate as a Strategic Intermediate in Drug Discovery

Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure and its presence in a multitude of biologically active compounds.[1][2][3][4] This guide provides an in-depth look at a key building block, tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate, focusing on its strategic application in the synthesis of novel therapeutics. We will explore the rationale behind its use, provide detailed, field-tested protocols for its manipulation, and illustrate its role in constructing advanced molecular architectures, with a particular focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

The Strategic Value of the Phenylpyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring is a cornerstone of modern drug design.[1][3] Unlike flat, aromatic systems, its sp³-hybridized carbons create a non-planar structure that allows for a more sophisticated exploration of three-dimensional pharmacophore space.[1][2][4] This structural feature is critical for achieving high-affinity and selective interactions with complex biological targets like enzymes and receptors.

The intermediate, this compound, incorporates three key features that make it exceptionally valuable:

-

The Pyrrolidine Core: Provides the foundational 3D scaffold. Its stereocenters (at the 3 and 5 positions) are crucial for defining the spatial orientation of substituents to optimize target binding.

-

The Phenyl Group: This substituent can serve multiple functions. It can act as a key pharmacophoric element, engaging in π-π stacking or hydrophobic interactions within a target's binding site. It also provides a vector for further chemical modification to fine-tune properties like solubility or metabolic stability.

-

The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the amine at the 3-position. It is exceptionally stable to a wide range of reaction conditions, including basic hydrolysis and nucleophilic attack, yet it can be removed cleanly and efficiently under moderately acidic conditions.[5] This orthogonality is essential for complex, multi-step synthetic campaigns.

Physicochemical Properties

| Property | Value | Notes |

| Chemical Formula | C₁₅H₂₂N₂O₂ | |

| Molar Mass | 262.35 g/mol | |

| Appearance | Typically an off-white to pale yellow solid | Varies by supplier and purity. |

| Stereochemistry | Exists as cis and trans diastereomers, each as a pair of enantiomers ((3R,5S), (3S,5R), (3R,5R), (3S,5S)). | Stereochemical purity is critical for pharmacological activity and must be confirmed by appropriate analytical methods (e.g., chiral HPLC). |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, Methanol. Insoluble in water. |

Core Synthetic Manipulations: Protocols & Rationale

The primary utility of this intermediate lies in the selective deprotection of the Boc-amine followed by the coupling of a new moiety. The following protocols provide a reliable framework for these critical transformations.

Protocol 1: Acid-Mediated Boc-Deprotection

This procedure unmasks the C3-amine, preparing the scaffold for subsequent functionalization. The use of trifluoroacetic acid (TFA) is a standard and highly effective method.[6][7]

Rationale: The mechanism proceeds via protonation of the carbamate carbonyl by the strong acid (TFA).[6][8] This facilitates the departure of the stable tert-butyl cation, which subsequently breaks down to isobutylene gas and a proton.[8][9] The resulting unstable carbamic acid rapidly decarboxylates (releases CO₂) to yield the free amine as its trifluoroacetate salt.[6][8] Dichloromethane (DCM) is an excellent solvent as it is relatively non-nucleophilic and effectively solvates the starting material and intermediates.

Caption: Fig. 1: Mechanism of TFA-Mediated Boc Deprotection.

Step-by-Step Protocol:

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add tert-Butyl ((3R,5S)-5-phenylpyrrolidin-3-yl)carbamate (1.0 eq, e.g., 2.62 g, 10.0 mmol).

-

Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 5-10 mL per gram of substrate; e.g., 20 mL). Stir at room temperature until fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the acid addition and minimize potential side reactions.

-

Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (4-5 eq, e.g., 3.0 mL, 40.0 mmol) dropwise to the stirred solution. Effervescence (CO₂ evolution) should be observed.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The product (the free amine) will have a much lower Rf value (more polar) than the starting material.

-

Work-up (Solvent Removal): Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.

-

Work-up (Neutralization): Dissolve the resulting residue in DCM (20 mL). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid until the effervescence ceases and the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (3S,5R)-5-phenylpyrrolidin-3-amine. The product is often used directly in the next step without further purification.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol describes the formation of an amide bond between the newly deprotected amine and a carboxylic acid, a cornerstone reaction in the synthesis of many drug candidates, including DPP-4 inhibitors.[10][11][12]

Rationale: This reaction utilizes a peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[10] EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. HOBt is included to suppress side reactions (like N-acylurea formation) and reduce the risk of racemization by converting the O-acylisourea to a less reactive but more selective HOBt-ester. A tertiary amine base, like Diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct from EDCI hydrochloride and to ensure the reacting amine is in its free, nucleophilic state.

Step-by-Step Protocol:

-

Preparation: To a round-bottom flask, add the desired carboxylic acid (1.0 eq) and the crude (3S,5R)-5-phenylpyrrolidin-3-amine (from Protocol 1, approx. 1.0 eq, 1.62 g, 10.0 mmol).

-

Dissolution: Dissolve the components in an anhydrous aprotic solvent such as DMF or DCM (e.g., 25 mL).

-

Reagent Addition: Add HOBt (1.2 eq, e.g., 1.62 g, 12.0 mmol) and EDCI hydrochloride (1.2 eq, e.g., 2.30 g, 12.0 mmol) to the solution.

-

Base Addition: Add DIPEA (2.5 eq, e.g., 4.3 mL, 25.0 mmol) dropwise while stirring.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

-

Work-up (Quenching): Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL) and wash sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to afford the pure amide product.

Application Spotlight: Synthesis of DPP-4 Inhibitor Scaffolds

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[13][14] Many potent DPP-4 inhibitors feature a core structure that can be accessed directly from the phenylpyrrolidine intermediate.[15][16] The workflow below illustrates how this building block is central to the synthesis of a potential drug candidate.

Caption: Fig. 2: Synthetic Workflow from Intermediate to Drug Candidate.

This streamlined pathway highlights the efficiency of using a pre-functionalized, stereochemically defined building block. By starting with this compound, researchers can bypass several synthetic steps, accelerating the discovery and development of new chemical entities. The phenyl group and the newly formed amide bond often serve as critical anchors within the DPP-4 active site, demonstrating the direct translation of the intermediate's structure into pharmacological activity.

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in modern drug discovery. Its inherent three-dimensionality, coupled with the robust and orthogonal Boc-protecting group, provides a reliable and versatile platform for synthesizing complex molecular targets. The protocols detailed herein offer a validated starting point for researchers to unlock the potential of this powerful intermediate in their own discovery programs, enabling the efficient construction and optimization of the next generation of therapeutics.

References

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105–115. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

-

Abram, M., Rapacz, A., Latacz, G., Szulczyk, B., Kalinowska-Tłuścik, J., Otto-Ślusarczyk, D., Struga, M., Kamiński, R. M., & Kamiński, K. (2021). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience, 12(15), 2849–2863. [Link]

- Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. [Link]

-

Tanaka, K., Kure, N., Yoshino, T., Itoh, K., & Imai, R. (1993). Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. Journal of Medicinal Chemistry, 36(18), 2645–2651. [Link]

-

Organic Chemistry. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

- Google Patents. (2011). WO2011128394A1 - 3-substituted 5-(pyrrolidine-1-carbonyl)

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed. [Link]

-

ResearchGate. (2017). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Faparusi, F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1238. [Link]

-

Poyraz, S., et al. (2022). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 27(19), 6667. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]

-

Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]

-

Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity, 25(3), 1735–1762. [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247926. [Link]

-

Pop, R., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. International Journal of Molecular Sciences, 23(19), 11956. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Vasantha, B., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4991. [Link]

-

Brieflands. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

-

Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(7), 1358–1365. [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

Sources